碘化铯铅

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cesium Lead Triiodide (CsPbI3) is an emerging photovoltaic material . It has gained significant attention due to its unique photovoltaic properties and low processing temperatures . It exists in two orthorhombic phases: black γ-CsPbI3 perovskite and yellow δ-CsPbI3 non-perovskite .

Synthesis Analysis

Mechanochemical synthesis is emerging as a suitable method for the preparation of cesium lead halides . The synthesis in the CsI + PbI2, CsBr + PbBr2, CsBr + PbI2, and CsI + PbI2 + NdI3 mixtures and halide exchange reactions in the CsPbBr3 + 3KI and CsBr + PbBr2 + 3KI systems are investigated to elucidate the mechanism of this process .Molecular Structure Analysis

The atomic and electronic structure of cubic (α) and orthorhombic (γ) CsPbI3 have been studied using first-principles methods . For both phases, it was found that CsI-termination is more stable than PbI2-termination .Chemical Reactions Analysis

The reactions in the CsI + PbI2, CsBr + PbBr2, CsBr + PbI2 and CsI + PbI2 + NdI3 systems and halide exchange reactions in the CsPbBr3 + 3KI and CsBr + PbBr2 + 3KI systems have been investigated under different conditions .科学研究应用

Photovoltaics

Cesium lead triiodide has garnered significant attention in the field of photovoltaics due to its appropriate band gap, strong optical absorption, and high thermal stability. Researchers have explored its use as a photoabsorber material in perovskite solar cells (PSCs). These cells exhibit exceptional properties, including optimal bandgaps, excellent visible light absorption, and efficient charge transport. Despite rapid improvements in power conversion efficiency (PCE), stability issues remain a challenge. Surface protection strategies, quasi-two-dimensional perovskites, and A-site substitution with smaller monovalent ions are being investigated to enhance stability .

Structural Instability Mitigation

CsPbI₃, like other perovskite materials, is susceptible to moisture-induced structural instability. Researchers are actively working on addressing this issue to improve the material’s long-term performance. Understanding the atomic and electronic structure of CsPbI₃ surfaces is crucial for designing protective coatings and stabilizing the perovskite phase .

Surface Engineering

Surface engineering plays a vital role in enhancing the efficiency of CsPbI₃-based solar cells. Researchers have explored methods to improve the stability and performance of ambient-air-processed CsPbI₃ layers. These efforts involve optimizing surface properties to minimize degradation and enhance charge extraction .

Photostability Enhancement

Time-resolved in situ X-ray photoelectron spectroscopy has been used to identify and suppress rapid degradation mechanisms in cesium-stabilized formamidinium lead iodide perovskite materials. Understanding degradation pathways is essential for developing more stable and durable photovoltaic devices .

Optoelectronic Devices Beyond Photovoltaics

Apart from solar cells, CsPbI₃ holds promise for other optoelectronic applications, including light-emitting diodes (LEDs), lasers, and photodetectors. Its exceptional properties make it an attractive candidate for various device architectures .

Materials Science and Surface Physics

Researchers continue to investigate CsPbI₃’s surface properties, phase transitions, and electronic band structures. These studies contribute to our fundamental understanding of perovskite materials and pave the way for innovative applications .

作用机制

Target of Action

Cesium Lead Triiodide (CsPbI3) is an inorganic metallic halide perovskite that has gained significant attention due to its unique photovoltaic properties . The primary targets of CsPbI3 are the embedded atomic potentials of Cesium (Cs) and Lead (Pb), which are integrated with Buckingham-Coulomb potentials .

Mode of Action

The interaction of CsPbI3 with its targets involves the use of a hybrid force field, which integrates the embedded atomic potentials of Cs-Cs and Pb-Pb with Buckingham-Coulomb potentials . This interaction leads to changes in the structural properties, such as the radial distribution functions, interatomic separation distances, and the density .

Biochemical Pathways

The biochemical pathways of CsPbI3 involve phase transformations from an orthorhombic into a cubic crystal structure . This transformation is detected by the Hybrid Embedded Atomic Buckingham-Coulomb (EABC) potential .

Result of Action

The action of CsPbI3 results in the transformation from an orthorhombic into a cubic crystal structure . This transformation is crucial for optimizing the optoelectronic properties of CsPbI3, making it a promising material for photovoltaic applications .

Action Environment

The action, efficacy, and stability of CsPbI3 are influenced by environmental factors. For instance, the structural stability and phase transition of CsPbI3 need an in-depth investigation to better optimize their optoelectronic properties . Furthermore, the organic components in hybrid perovskites are susceptible to ambient conditions such as moisture, oxygen, and heat, and exposure leads to rapid performance degradation .

安全和危害

Cesium triiodide may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

未来方向

The structural stability and phase transition of CsPbI3 still need an in-depth investigation to better optimize their optoelectronic properties . Several approaches have been proposed to solve these pressing stability problems, including surface protection with organic long-chain ligands, synthesis of quasi-two-dimensional perovskites, protective coating with inorganic semiconductors or insulators, and A-site substitution with smaller monovalent ions .

属性

IUPAC Name |

cesium;lead(2+);triiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.3HI.Pb/h;3*1H;/q+1;;;;+2/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIJPYVIZDTNKE-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

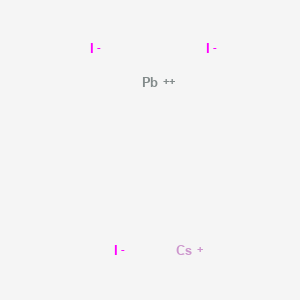

[I-].[I-].[I-].[Cs+].[Pb+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsI3Pb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium Lead Triiodide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid](/img/structure/B3028194.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)

![2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028208.png)

![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)

![[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028214.png)

![tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028215.png)